Positional Isomer Differentiation: 4-Pyridinyl vs. 3-Pyridinyl Hydrogen-Bond Vector Geometry
The 4-pyridinyl substituent on the target compound places the pyridine nitrogen at the para position relative to the carboxamide attachment point, enabling a linear hydrogen-bond acceptor vector projecting axially away from the imidazo[1,2-a]pyridine core. In contrast, the 3-pyridinyl positional isomer (CAS 570361-32-9, PubChem CID 1172210) places the nitrogen at the meta position, resulting in an angled (~120°) H-bond vector [1][2]. Despite sharing identical molecular formula (C₁₄H₁₂N₄O), molecular weight (252.27 g/mol), computed LogP (2.3), TPSA (59.3 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (2), these two isomers are geometrically non-superimposable in their H-bond presentation [1][2]. This geometric distinction has been shown to be critical in imidazo[1,2-a]pyridine SAR: in the PI3K p110α inhibitor series, the spatial orientation of the pendant aryl group was a key determinant of potency, with a 300-fold activity range observed across substituent optimizations (IC₅₀ from 0.67 μM to 0.0018 μM) [3].
| Evidence Dimension | Hydrogen-bond acceptor vector geometry |
|---|---|
| Target Compound Data | 4-Pyridinyl: nitrogen at para position, linear H-bond vector (180° relative to carboxamide C–N bond axis) |
| Comparator Or Baseline | 3-Pyridinyl isomer (CAS 570361-32-9): nitrogen at meta position, angled H-bond vector (~120°) |
| Quantified Difference | ~60° angular difference in H-bond acceptor vector; identical MW (252.27), LogP (2.3), TPSA (59.3 Ų), HBD (1), HBA (3) |
| Conditions | Computed molecular properties from PubChem; geometry inferred from SMILES: CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3 (4-pyridinyl) vs. CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN=CC=C3 (3-pyridinyl) |
Why This Matters
Target proteins with H-bond acceptor requirements at a specific spatial coordinate will discriminate between these isomers despite their identical bulk properties; procurement of the incorrect isomer can lead to false-negative screening results or misleading SAR conclusions.
- [1] PubChem CID 1172211. SMILES: CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3. Computed properties: MW 252.27, XLogP3-AA 2.3, TPSA 59.3 Ų. View Source
- [2] PubChem CID 1172210. SMILES: CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN=CC=C3. Computed properties: MW 252.27, XLogP3-AA 2.3, TPSA 59.3 Ų. View Source
- [3] Hayakawa M, Kaizawa H, Moritomo H, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorg Med Chem. 2007;15(1):403-412. doi:10.1016/j.bmc.2006.09.047. View Source
